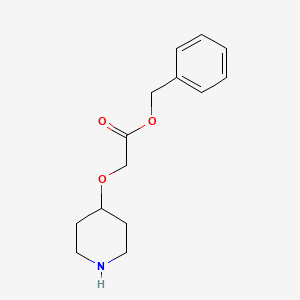
Benzyl 2-piperidin-4-yloxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-piperidin-4-yloxyacetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-piperidin-4-yloxyacetate typically involves the reaction of benzyl chloride with piperidine derivatives under controlled conditions. One common method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent, which facilitates the formation of benzyl ethers and esters under mild conditions . The reaction is carried out in a suitable solvent, such as toluene or trifluoro-toluene, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-piperidin-4-yloxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
Benzyl 2-piperidin-4-yloxyacetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Mechanism of Action
The mechanism of action of Benzyl 2-piperidin-4-yloxyacetate involves its interaction with specific molecular targets in biological systems. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The benzyl-piperidine group is known to interact with cholinesterase receptors, providing good binding to the catalytic site and inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperidine: The parent compound with a simple six-membered ring structure.
N-Benzylpiperidine: A derivative with a benzyl group attached to the nitrogen atom.
Piperidin-4-ol derivatives: Compounds with hydroxyl groups attached to the piperidine ring.
Uniqueness
Benzyl 2-piperidin-4-yloxyacetate is unique due to its specific structure, which combines the piperidine ring with a benzyl group and an ester functional group. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl 2-piperidin-4-yloxyacetate |
InChI |
InChI=1S/C14H19NO3/c16-14(11-17-13-6-8-15-9-7-13)18-10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 |
InChI Key |
ZZXHGTYIPHJFHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


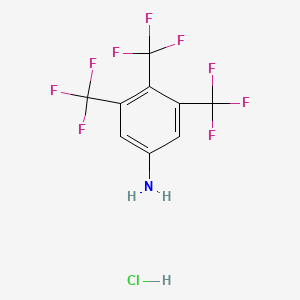
![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)
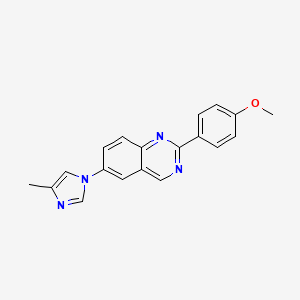
![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)



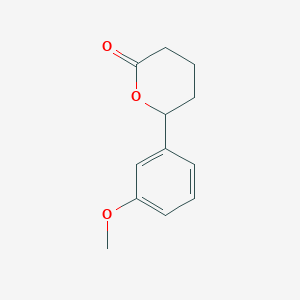

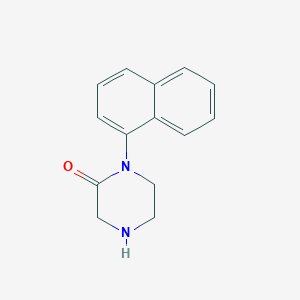
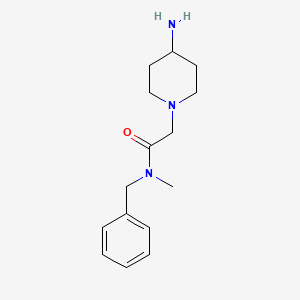


![trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride](/img/structure/B13855640.png)
